5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then alkylated using benzyl bromide under alkaline conditions . The resulting intermediate is further reacted with thiophene-2-carboxylic acid hydrazide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the oxadiazole moiety, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or thiophene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole and oxadiazole rings are crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
Compared to similar compounds, 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exhibits unique structural features that enhance its chemical reactivity and biological activity. The presence of both triazole and oxadiazole rings, along with the thiophene moiety, contributes to its diverse range of applications and effectiveness in various reactions .
Properties
Molecular Formula |
C23H19N5O2S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-[[5-benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H19N5O2S2/c1-29-18-11-9-17(10-12-18)28-20(14-16-6-3-2-4-7-16)25-26-23(28)32-15-21-24-22(27-30-21)19-8-5-13-31-19/h2-13H,14-15H2,1H3 |
InChI Key |
NXANBEPQUBAHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CS4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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